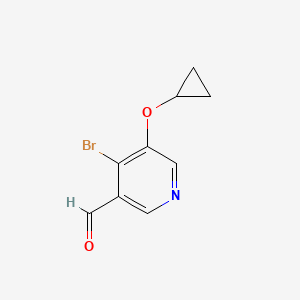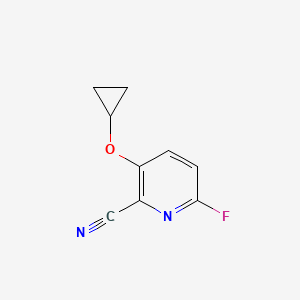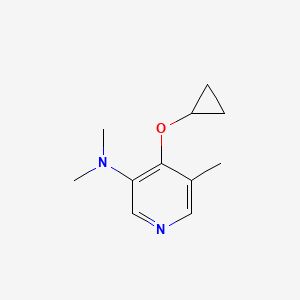
4-Bromo-5-cyclopropoxynicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-5-cyclopropoxynicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a bromine atom at the fourth position, a cyclopropoxy group at the fifth position, and an aldehyde group on the nicotinic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-cyclopropoxynicotinaldehyde typically involves the bromination of a nicotinaldehyde precursor followed by the introduction of the cyclopropoxy group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using a suitable cyclopropylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclopropylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: 4-Bromo-5-cyclopropoxynicotinic acid.
Reduction: 4-Bromo-5-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-cyclopropoxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The bromine atom and cyclopropoxy group may also contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-5-nitrophthalonitrile: Similar in structure but contains a nitro group instead of a cyclopropoxy group.
4-Bromo-5-methoxynicotinaldehyde: Contains a methoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Bromo-5-cyclopropoxynicotinaldehyde is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
4-bromo-5-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO2/c10-9-6(5-12)3-11-4-8(9)13-7-1-2-7/h3-5,7H,1-2H2 |
InChI-Schlüssel |
JQEQGBXUGNNFJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C(=CN=C2)C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















